(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound contains a pyrazole ring attached to a thiazole ring via a methylene bridge. The pyrazole ring is further substituted with a phenyl and a cyclohexylphenyl group .Physical and Chemical Properties Analysis
The compound has a density of1.3±0.1 g/cm3
, a molar refractivity of 131.1±0.5 cm3
, and a polar surface area of 104 Å2
. It also has a polarizability of 52.0±0.5 10-24 cm3
, a surface tension of 54.2±7.0 dyne/cm
, and a molar volume of 332.9±7.0 cm3
.
Scientific Research Applications
Catalytic Synthesis and Biological Activity
Efficient Synthesis Methodologies : A study described the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a novel catalyst, 1,3,5-Tris(hydrogensulfato) benzene, demonstrating an efficient method for creating compounds with pyrazol cores, known for their potential biological activities (Karimi-Jaberi et al., 2012).
Antimicrobial Properties : Research into thiazolidinone, thiazoline, and thiophene derivatives, including thiazolyl and pyrazolyl motifs, highlighted their promising antimicrobial activities. This aligns with the interest in thiazol-4-one derivatives for potential antibacterial and antifungal applications (Gouda et al., 2010).
Advanced Material Synthesis
- Photochemical and Electrophilic Properties : A study on microwave-assisted synthesis of thiazolidinone analogs, including structures similar to the queried compound, explored their potential as bioactive agents due to their significant in vitro antioxidant, antibacterial, and antifungal activities (Adhikari et al., 2012).
Therapeutic Research
- Anticancer Agents : Synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety were undertaken, showing significant anticancer activities. This indicates the potential therapeutic applications of compounds incorporating thiazol and pyrazole structures against cancer cell lines (Gomha et al., 2014).
Chemical Interaction Studies
- Molecular Docking Studies : Research involving tetrazole derivatives, which share functional group characteristics with the queried compound, included docking studies to evaluate interactions with enzymes, hinting at the compound's potential for drug development and the understanding of its binding mechanisms (Al-Hourani et al., 2015).
Properties
IUPAC Name |
(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS2/c1-31-26-27-25(30)23(32-26)16-21-17-29(22-10-6-3-7-11-22)28-24(21)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h3,6-7,10-18H,2,4-5,8-9H2,1H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMFLXFLBBHBD-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.